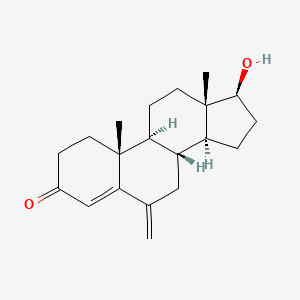

6-Methylenetestosterone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H28O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11,14-16,18,22H,1,4-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1 |

InChI Key |

QNQXWISJLPCTDT-NHWXPXPKSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)CC[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)CCC34C |

Origin of Product |

United States |

Chemical Properties and Synthesis of 6 Methylenetestosterone

The unique chemical nature of 6-Methylenetestosterone is defined by its core steroidal structure and the appended methylene (B1212753) group.

| Property | Data |

| Chemical Name | (17β)-17-Hydroxy-6-methyleneandrost-4-en-3-one |

| CAS Number | 3347-73-7 lgcstandards.com |

| Molecular Formula | C20H28O2 lgcstandards.com |

| Molecular Weight | 300.44 g/mol lgcstandards.com |

The synthesis of this compound and its analogs typically involves multi-step chemical processes starting from more readily available steroid precursors. While specific, detailed synthetic pathways for this compound are not widely published in mainstream literature, general synthetic strategies for introducing a 6-methylene group onto a Δ4-3-keto steroid backbone often involve the formation of an intermediate, such as a 6-hydroxymethyl derivative, followed by dehydration.

Mechanism of Action

The biological effects of 6-Methylenetestosterone are primarily mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.

Upon entering a target cell, androgens like testosterone (B1683101) and its derivatives bind to the AR located in the cytoplasm. nih.govwikipedia.org This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the androgen-AR complex into the nucleus. nih.govwikipedia.org Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. nih.gov This interaction modulates the transcription of these genes, ultimately leading to the physiological effects associated with androgens. nih.gov

The binding affinity of a steroid for the androgen receptor is a critical determinant of its potency. Dihydrotestosterone (B1667394) (DHT), a metabolite of testosterone, generally exhibits a higher binding affinity for the AR than testosterone itself. nih.govnih.gov The affinity of this compound for the AR would be a key parameter in determining its biological activity relative to testosterone and DHT.

Detailed Research Findings

Precursor Compounds and Reaction Mechanisms for this compound Synthesis

The synthesis of this compound typically originates from readily available steroid precursors. Testosterone and androstenedione (B190577) are common starting materials. smolecule.com The central transformation is the introduction of a methylene (B1212753) group at the C-6 position.

One established method involves the formation of a 3-enol ether from the parent Δ⁴-3-keto steroid. This intermediate is then reacted with formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde) in the presence of an amine, a process related to the Mannich reaction. cdnsciencepub.comwikiwand.combyjus.comwikipedia.org The reaction proceeds through a 6-hydroxymethyl intermediate, which is subsequently dehydrated to form the target 6-methylene group. google.com An alternative mechanism proposed for similar transformations involves an acid-induced aldol (B89426) condensation of formaldehyde with the oxosteroid. cdnsciencepub.com

Another route, developed by Danishefsky et al. for the synthesis of 6-methyleneprogesterone, has been adapted for this compound. cdnsciencepub.com This highlights the transferability of synthetic methodologies among different steroid cores. A patent filed in the early 1960s described the preparation of 6-methylene-3-oxo-Δ⁴-steroids, underscoring their perceived importance in steroid technology at the time. smolecule.com

| Precursor | Key Reagents/Reaction Type | Intermediate | Product | Reference(s) |

| Testosterone | Enol ether formation, Formaldehyde, Dehydration | 3-alkoxy-6-hydroxymethyl-Δ³˒⁵-diene | This compound | google.com |

| Androstenedione | Mannich-type reaction with Formaldehyde | 6-Hydroxymethyl derivative | 6-Methyleneandrostenedione | cdnsciencepub.com |

| Δ⁴-3-keto steroid | Methoxymethyl acetate (B1210297), Alkali metal acetate | Not specified | 6-Methyl-Δ⁴˒⁶-3-keto steroid | googleapis.com |

Stereoselective Synthesis Approaches to this compound

The steroidal backbone is a complex, three-dimensional structure with multiple stereocenters. Therefore, controlling the stereochemistry during synthesis is paramount to achieving the desired biologically active molecule. The synthesis of steroids is often inherently stereoselective, building upon the fixed stereochemistry of a natural product precursor. researchgate.netcdnsciencepub.com

While literature specifically detailing the stereoselective synthesis of the 6-methylene group itself is not abundant, the control of stereochemistry in all other parts of the molecule is a standard consideration in steroid synthesis. acs.org For instance, microbial transformations can exhibit high stereoselectivity. Studies with the fungus Rhizopus arrhizus on related steroids have shown the ability to perform stereospecific epoxidations, demonstrating that biocatalysis can be a powerful tool for achieving high stereochemical control in steroid modification. cdnsciencepub.com Asymmetric induction in steps like the Diels-Alder reaction is another strategy employed in the total synthesis of steroids to ensure the formation of the correct enantiomer. cdnsciencepub.com

Optimization of Synthetic Yields and Purity of this compound

Achieving high yield and purity is a critical goal in any synthetic chemical process, particularly for compounds with potential pharmaceutical applications. After the initial synthesis of crude this compound, purification is essential. Common laboratory techniques for this purpose include:

Recrystallization: This technique is used to purify the solid product. A patent describes purifying this compound acetate from aqueous methanol (B129727) or a mixture of acetone (B3395972) and hexane. google.com

Chromatography: Column chromatography is a standard method for separating the desired compound from byproducts and unreacted starting materials. smolecule.com Silica gel is a common stationary phase for this purpose. acs.org High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is another powerful technique for purifying synthetic steroids to a high degree, often achieving purity levels of 98% or more with excellent recovery rates. google.comnih.gov

Optimization extends beyond purification to the reaction conditions themselves. Factors such as the choice of solvent, reaction temperature, and reaction time are systematically adjusted to maximize the conversion of the starting material to the final product while minimizing the formation of side products. acs.orgnih.gov

Derivatization Strategies for this compound Analogs

To explore structure-activity relationships, chemists synthesize analogs of a lead compound by making targeted structural modifications.

C-17 Modifications and Their Synthetic Routes

The C-17 position of the D-ring is a frequent site for modification in androgen analogs. nih.gov The 17β-hydroxyl group is crucial for activity, and its modification can significantly impact the compound's properties.

A primary example is This compound acetate . ontosight.ai This analog is synthesized by the acetylation of the 17β-hydroxyl group of this compound. This is typically achieved using reagents like acetic anhydride (B1165640) in the presence of a base such as pyridine. google.com Esterification at this position can alter the compound's lipid solubility, which in turn can affect its absorption and duration of action. ontosight.ai

| Parent Compound | Modification | Reagent Example | Derivative | Reference(s) |

| This compound | Acetylation (Esterification) | Acetic Anhydride/Pyridine | This compound acetate | google.comontosight.ai |

A-Ring and D-Ring Derivatizations of this compound

The steroid nucleus offers many possibilities for derivatization on its various rings.

A-Ring: The introduction of the 6-methylene group is itself a significant A-ring modification. Further alterations could include the introduction of additional double bonds, such as creating a Δ¹,⁴-diene system, a modification known to affect metabolic stability and the anabolic-to-androgenic ratio in other steroids. mchesnavsky.tech Other possibilities include the fusion of heterocyclic rings to the A-ring, which has been shown to modulate the anticancer activity of some steroidal compounds. rsc.org

D-Ring: The D-ring can also be a target for modification. This can range from introducing substituents at various positions to expanding the five-membered ring into a six-membered D-homo lactone. rsc.orgnih.gov The synthesis of D-ring fused pyrazoles from dehydroepiandrosterone (B1670201) derivatives has been reported as a strategy to generate compounds with antiproliferative activity. researchgate.net While not specifically reported for this compound, these strategies, including Suzuki and Stille coupling reactions to attach aryl groups at C-17, represent viable synthetic routes for creating novel analogs. google.com

Introduction of Heteroatoms into the this compound Skeleton

Introducing heteroatoms—atoms other than carbon or hydrogen, such as oxygen, nitrogen, or sulfur—into the steroidal skeleton can dramatically alter a compound's chemical and biological properties. researchgate.netnih.govresearchgate.net These aza-, oxa-, or thia-steroids are of significant interest in medicinal chemistry.

Synthetic strategies to achieve this include:

Ring Expansion/Contraction: A Beckmann or Schmidt rearrangement can be used to insert a nitrogen atom into one of the rings, for example, to create a 6-aza steroid from a 6-ketone precursor.

Ring Closure of a Seco-Steroid: A 9,11-seco (broken ring) steroid can be used as a precursor to synthesize 11-aza or 11-oxa steroids by forming a new ring containing the heteroatom. researchgate.netnih.gov For instance, the synthesis of 11-aza-4,5α-dihydrotestosterone has been achieved from a 5α-androst-9(11)-ene-3,17-dione precursor. researchgate.net

Lactam/Lactone Formation: The introduction of heteroatoms can also be accomplished by creating lactam (cyclic amide) or lactone (cyclic ester) structures, such as in the synthesis of 4-aza-2-oxa-5α-pregnan-3-one derivatives. nih.gov

While specific examples of heteroatom-containing derivatives of this compound are not prominent in the literature, these established synthetic methodologies could be applied to its core structure to generate novel analogs for biological evaluation.

Androgen Receptor Binding Affinity and Selectivity of this compound

The selectivity of this compound for the AR over other steroid hormone receptors, such as the progesterone (B1679170) receptor, is a key aspect of its pharmacological profile. The AR is most closely related to the progesterone receptor, and some androgens can exhibit cross-reactivity. wikipedia.org However, the specificity of this compound's binding remains an area requiring more detailed investigation.

Steroid Hormone Receptor Interaction Kinetics of this compound

The interaction between a steroid ligand like this compound and its receptor is a dynamic process characterized by specific kinetic parameters that determine the nature and duration of the cellular response.

Agonistic and Antagonistic Modulations by this compound

This compound is characterized as a synthetic anabolic steroid, implying it functions as an agonist at the androgen receptor, mimicking the effects of endogenous androgens like testosterone to promote anabolic processes such as muscle growth. smolecule.com Agonism occurs when a ligand binds to a receptor and triggers a biological response. youtube.com The degree of agonism can vary, with full agonists producing a maximal response and partial agonists eliciting a submaximal response. youtube.com

The potential for this compound to act as an antagonist at other steroid receptors, or as a partial agonist with mixed agonistic and antagonistic properties under certain conditions, is a complex area of steroid pharmacology. Antagonism involves a drug binding to a receptor without activating it, thereby blocking the action of an agonist. youtube.com The specific agonistic and antagonistic profile of this compound would depend on its interaction with various steroid receptors and the cellular context.

Ligand-Induced Receptor Conformational Changes Evoked by this compound

The binding of a ligand to a nuclear receptor, such as the androgen receptor, induces a critical conformational change in the receptor protein. wikipedia.orgelifesciences.orgnih.gov This alteration is fundamental to the receptor's activation and subsequent ability to regulate gene transcription. researchgate.net Upon binding this compound, the AR would undergo a structural rearrangement, causing the dissociation of heat shock proteins and facilitating its translocation from the cytoplasm to the nucleus. wikipedia.orgresearchgate.net

Once in the nucleus, the ligand-bound receptor dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. researchgate.netmhmedical.com The specific conformational state adopted by the receptor upon ligand binding is crucial as it dictates the recruitment of co-regulator proteins, which are essential for modulating transcriptional activity. nih.gov Different ligands can induce distinct conformational changes, leading to varied patterns of gene expression and physiological responses. elifesciences.orgnih.gov

Enzymatic Interactions of this compound

The metabolic fate and activity profile of this compound are influenced by its interactions with key steroidogenic enzymes.

Inhibition and Activation of Steroidogenic Enzymes by this compound (e.g., 5α-Reductase, Aromatase)

The enzymes 5α-reductase and aromatase play pivotal roles in the metabolism of testosterone. 5α-reductase converts testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT), while aromatase converts testosterone into estradiol, an estrogen. wiley-vch.denih.gov The structural modification in this compound can affect its susceptibility to these enzymes.

Studies on other synthetic steroids have shown that modifications to the steroid nucleus can significantly alter their interaction with these enzymes. For example, some synthetic androgens are designed to be resistant to 5α-reduction or aromatization to enhance their anabolic-to-androgenic ratio. The presence of the 6-methylene group in this compound likely influences its metabolism by these enzymes, though specific inhibitory or activation data is not available in the provided search results. For instance, exposure to certain environmental compounds has been shown to alter the expression of 5α-reductase and aromatase isozymes. plos.org

Modulation of Co-regulator Recruitment by this compound

The transcriptional activity of the androgen receptor is not solely dependent on ligand binding but is also finely tuned by the recruitment of co-activator and co-repressor proteins. nih.gov The specific conformation adopted by the AR upon binding this compound determines the surface it presents for interaction with these co-regulators.

Co-activators enhance gene transcription, while co-repressors suppress it. The balance of co-activator and co-repressor recruitment dictates the ultimate cellular response to the androgen signal. nih.gov The ligand itself plays a crucial role in this process, as the ligand-induced conformational change directly influences which co-regulators can bind to the receptor complex. elifesciences.orgnih.gov This differential recruitment of co-regulators is a key mechanism for achieving gene-specific and tissue-specific effects of steroid hormones. nih.gov

Identification of Metabolic Pathways of this compound

There are currently no published studies that definitively identify the metabolic pathways of this compound in humans or other species. Based on the metabolism of structurally related steroids, it is hypothesized that this compound would undergo a series of Phase I and Phase II biotransformations. These would likely include modifications to the A-ring, the introduction of hydroxyl groups, and subsequent conjugation. However, without specific excretion studies and metabolite identification, the primary and secondary metabolic routes remain unconfirmed.

Characterization of this compound Metabolites

Detailed characterization of the metabolites of this compound is not available in the scientific literature. The expected classes of metabolites are detailed below, though their actual formation has not been experimentally verified for this specific compound.

Hydroxylation Metabolites of this compound

Hydroxylation is a common Phase I metabolic reaction for steroids, catalyzed by CYP enzymes. mdpi.com This process increases the polarity of the molecule. For other androgens, hydroxylation can occur at multiple positions on the steroid nucleus. nih.gov For example, 6β-hydroxylation is a major metabolic pathway for testosterone. nih.gov Given the structure of this compound, potential sites of hydroxylation could exist, but no studies have isolated or identified specific hydroxylated metabolites.

Reduction Metabolites of this compound

The reduction of the A-ring is a key step in the metabolism of many anabolic steroids, such as methyltestosterone. nih.gov This process typically involves the reduction of the C4-C5 double bond and the 3-keto group. The enzymes responsible for these transformations are 5α-reductase and 5β-reductase, as well as 3α- and 3β-hydroxysteroid dehydrogenases. While it is plausible that this compound undergoes similar reductive processes, no specific A-ring reduced metabolites have been reported.

Conjugation Metabolites of this compound (e.g., Glucuronidation, Sulfation)

Following Phase I reactions, steroids and their metabolites are often conjugated with glucuronic acid or sulfate (B86663) to form highly water-soluble compounds that can be easily excreted in urine. wikipedia.org This process, known as glucuronidation, is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov Sulfation is catalyzed by sulfotransferases (SULTs). nih.gov While this is a general pathway for steroid elimination, no specific glucuronide or sulfate conjugates of this compound or its potential metabolites have been identified.

Enzymatic Systems Involved in this compound Biotransformation

The specific enzymes responsible for the metabolism of this compound have not been investigated.

Cytochrome P450 (CYP) Isoform Involvement in this compound Metabolism

The cytochrome P450 superfamily of enzymes is critical for the Phase I metabolism of a vast number of xenobiotics, including steroids. mdpi.com Different CYP isoforms exhibit substrate specificity. For example, CYP3A4 is a key enzyme in the metabolism of many steroids, including the 6β-hydroxylation of testosterone. nih.gov Other isoforms from the CYP1, CYP2, and CYP3 families are also known to be involved in steroid biotransformation. However, no studies have been conducted to determine which specific CYP isoforms are involved in the metabolism of this compound.

Role of UGT and SULT Enzymes in this compound Conjugation

The biotransformation of this compound, a synthetic derivative of testosterone, involves Phase II metabolic reactions, where the compound is conjugated with endogenous molecules to increase its water solubility and facilitate its excretion. Key enzymes in this process are the UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). While direct research on the specific UGT and SULT isozymes responsible for this compound conjugation is limited, inferences can be drawn from the well-documented metabolism of its parent compound, testosterone.

Glucuronidation, catalyzed by UGTs, is a primary pathway for the metabolic clearance of steroids. cas.cz This process involves the transfer of a glucuronic acid moiety to the steroid, a reaction that predominantly occurs in the liver but also in other tissues like the kidney and prostate. cas.cz For testosterone, the main isoforms involved in this conjugation are UGT2B7, UGT2B15, and UGT2B17. frontiersin.orgoup.com Given the structural similarity, it is highly probable that these same UGT isoforms are also involved in the glucuronidation of this compound.

Sulfation, another crucial Phase II conjugation reaction, is mediated by SULT enzymes and involves the transfer of a sulfonate group to the steroid. xenotech.com This process also enhances the water solubility of the compound, preparing it for elimination. nih.gov The SULT2A subfamily, particularly SULT2A1, is recognized for its broad substrate specificity, which includes androgens like dehydroepiandrosterone (DHEA). nih.govbioscientifica.com It is plausible that SULT2A1 also plays a role in the sulfation of this compound.

The table below summarizes the key UGT and SULT enzymes involved in the conjugation of testosterone, which are presumed to be relevant for this compound.

| Enzyme Family | Specific Isoform | Primary Function in Steroid Metabolism | Relevance to this compound (Hypothesized) |

|---|---|---|---|

| UGT | UGT2B7 | Glucuronidation of testosterone and other androgens. oup.com | Likely involved in the glucuronidation of this compound. |

| UGT2B15 | Significant role in androgen conjugation. oup.com | Potentially a key enzyme in the metabolism of this compound. | |

| UGT2B17 | Major enzyme for the clearance of anabolic steroids. frontiersin.org | Expected to be a primary enzyme in the conjugation of this compound. | |

| SULT | SULT2A1 | Sulfation of a broad range of steroids, including androgens. nih.govbioscientifica.com | Likely responsible for the sulfation of this compound. |

Structure-Metabolism Relationships of this compound and Its Analogs

The metabolic fate of a steroid is intricately linked to its chemical structure. Minor modifications to the steroid nucleus can significantly alter its interaction with metabolic enzymes, thereby influencing its rate of metabolism and clearance. The introduction of a methylene group at the C6 position of the testosterone backbone, creating this compound, is a prime example of how structural changes can impact metabolism.

Furthermore, the electronic properties of the 6-methylene group can influence the reactivity of the steroid. The double bond can affect the electron distribution within the A-ring of the steroid, which might modulate the affinity of the molecule for the binding sites of conjugating enzymes. Studies on other 6-substituted steroids have shown that modifications at this position can significantly impact enzyme-inhibitor interactions, suggesting that the 6-methylene group in this compound is likely to play a crucial role in its metabolic profile. nih.gov

The table below provides a comparative analysis of the structural features of testosterone and this compound and the potential metabolic implications.

| Structural Feature | Testosterone | This compound | Potential Metabolic Implication |

|---|---|---|---|

| Substitution at C6 | Hydrogen | Exocyclic methylene group (=CH₂) | The methylene group may cause steric hindrance, potentially altering the binding affinity and catalytic efficiency of UGT and SULT enzymes. |

| A-Ring Conformation | Standard Δ4-3-keto configuration | Modified A-ring with a 6-methylene group | The altered conformation of the A-ring could affect recognition by metabolic enzymes, possibly leading to a different metabolic profile compared to testosterone. |

| Electronic Properties | Standard electron distribution | Altered electron distribution due to the exocyclic double bond | Changes in the electronic environment of the A-ring could influence the interaction with the active sites of conjugating enzymes. |

Structure Activity Relationships Sar of 6 Methylenetestosterone and Its Analogs

Impact of A-Ring Substitutions on 6-Methylenetestosterone Activity

Substitutions on the A-ring of this compound analogs have a profound effect on their biological activity, particularly their ability to inhibit aromatase. The introduction of various functional groups at different positions of the A-ring can either enhance or diminish the inhibitory potency.

Research into 6-substituted androst-4-ene-3,17-diones has provided valuable insights into A-ring modifications. nih.gov Studies have shown that both 6α- and 6β-alkyl-substituted androst-4-en-17-ones are potent competitive inhibitors of human placental aromatase. acs.orgnih.gov Generally, 6β-alkyl steroids exhibit higher affinity for the aromatase enzyme than their corresponding 6α-isomers. nih.gov However, this trend is reversed in the case of aryl-substituted steroids. nih.gov

The size and nature of the substituent at the C-6 position are critical. For instance, among 6-n-alkylated steroids, the 6β-ethyl derivative was identified as the most potent inhibitor in one study. nih.gov The inhibitory activity of 6-n-alkylated steroids, as well as 6β-vinyl and 6-methylene compounds, has been found to be very powerful. nih.gov Conversely, bulky or polar substituents such as isopropyl, phenyl, and ethynyl (B1212043) groups at the C-6 position tend to result in weaker inhibitory activity. nih.gov This suggests that the active site of aromatase has a hydrophobic binding pocket with a limited accessible volume, particularly on the β-face of the C-6 position. nih.govresearchgate.net

Further studies on C-6 versus C-7 substitutions have indicated that the C-6α position is generally more favorable for functionalization to achieve superior aromatase inhibition, unless a C-4 substituent is also present. mdpi.comacs.org Among the substituents tested, the methyl group was found to be the most effective, followed by the allyl and hydroxyl groups. mdpi.comacs.org

Table 1: Impact of A-Ring Substitutions on Aromatase Inhibition

| Compound Type | Substituent | Position | Inhibitory Potency (Ki) | Key Findings | Reference |

|---|---|---|---|---|---|

| 6-n-alkylated steroids | Methyl | 6α | 3.1 nM | High affinity | nih.gov |

| 6-n-alkylated steroids | Methyl | 6β | 5.3 nM | High affinity | nih.gov |

| 6-n-alkylated steroids | Ethyl | 6β | 1.4 nM | Most potent among n-alkylated steroids in the study | nih.gov |

| 6-n-alkylated steroids | n-Propyl | 6β | 2.1 nM | Potent inhibitor | nih.gov |

| 6-n-alkylated steroids | n-Butyl | 6β | 3.5 nM | Potent inhibitor | nih.gov |

| Other 6-substituted steroids | Methylene (B1212753) | 6 | 4.9 nM | Very powerful inhibitor | nih.gov |

| Other 6-substituted steroids | Vinyl | 6β | 5.1 nM | Very powerful inhibitor | nih.gov |

| Other 6-substituted steroids | Isopropyl | 6β | Relatively weak | Bulky group reduces affinity | nih.gov |

| Other 6-substituted steroids | Phenyl | 6β | Relatively weak | Bulky group reduces affinity | nih.gov |

Influence of C-17 Modifications on this compound's Receptor Affinity

Modifications at the C-17 position of the steroid nucleus significantly impact the receptor affinity and biological activity of this compound analogs. The nature of the substituent at this position plays a crucial role in the interaction with both the androgen receptor and enzymes like aromatase.

For aromatase inhibition, a carbonyl group at the C-17 position is considered essential for tight binding of 6-alkyl-4-ene steroids to the enzyme's active site. acs.orgnih.gov Studies comparing 17-keto steroids with their 17β-hydroxy analogs have consistently shown that the 17-keto compounds are more potent inhibitors of aromatase. acs.orgnih.gov This suggests that the carbonyl function is critical for a strong interaction with the enzyme.

In the context of androgen receptor binding, the 17β-hydroxyl group is a key feature of potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394). nih.govwikipedia.org This hydroxyl group forms important hydrogen bonds with residues such as asparagine 705 and threonine 877 within the ligand-binding pocket of the androgen receptor, firmly anchoring the steroid. nih.gov

Esterification of the 17β-hydroxyl group is a common strategy to modify the pharmacokinetic profile of androgens. wiley-vch.dewiley-vch.de While this modification can affect the duration of action, the ester itself is typically a prodrug that is hydrolyzed in the body to release the active 17β-hydroxy steroid. The nature of the ester can influence the rate of hydrolysis and, consequently, the biological activity.

Table 2: Influence of C-17 Modifications on Aromatase Inhibition

| Parent Compound Series | C-17 Substituent | General Finding on Aromatase Inhibition | Reference |

|---|---|---|---|

| 6α- and 6β-alkyl-substituted androst-4-enes | 17-keto (carbonyl) | Essential for tight binding and higher inhibitory potency. | acs.orgnih.gov |

| 6α- and 6β-alkyl-substituted androst-4-enes | 17β-hydroxy | Less potent inhibitors compared to the corresponding 17-keto steroids. | acs.orgnih.gov |

Role of the 6-Methylene Group in this compound's Biological Profile

The 6-methylene group is a defining structural feature of this compound and its analogs, such as exemestane (B1683764) (6-methylideneandrosta-1,4-diene-3,17-dione), and plays a crucial role in their biological profile, particularly as aromatase inhibitors. nih.govresearchgate.net

This exocyclic double bond at the C-6 position contributes significantly to the molecule's interaction with the aromatase enzyme. The introduction of the 6-methylene group into the androstenedione (B190577) framework creates a potent inhibitor. nih.gov In fact, this compound's analog, exemestane, is a well-established irreversible aromatase inhibitor used in the treatment of estrogen-dependent breast cancer. nih.govoup.com

The crystal structure of human placental aromatase has revealed an androgen-specific active site. nih.gov The 6-methylene group of exemestane is accommodated within a shallow hydrophobic crevice in the enzyme's active site. uc.pt This interaction is thought to be a key factor in its potent inhibitory activity. Modeling studies suggest that this group is surrounded by the side-chain atoms of specific amino acid residues, including Thr310, Val370, and Ser478, when the molecule is docked into the active site of aromatase. uc.pt

The presence of the 6-methylene group, often in conjunction with a Δ1 double bond as in exemestane, leads to a class of mechanism-based or "suicide" inhibitors of aromatase. oup.com These inhibitors are initially processed by the enzyme like a substrate, but are converted into a reactive intermediate that binds irreversibly to the active site, leading to time-dependent inactivation of the enzyme.

Conformational Analysis and Bioactivity Correlation for this compound

For aromatase inhibitors, planarity in the A-ring and the A/B-ring junction of the steroid appears to be an important factor for enzyme inhibition. core.ac.uk Molecular modeling studies, often using methods like the semi-empirical PM3 method, have been employed to correlate the conformational properties of these molecules with their inhibitory activities. nih.govnih.gov These analyses suggest that potent inhibitors, such as certain 6α- and 6β-methyl steroids, can form a thermodynamically stable complex with the aromatase enzyme within a hydrophobic binding pocket of limited volume. acs.orgnih.gov

X-ray crystallography studies of aromatase in complex with its substrate and various inhibitors have provided detailed insights into the structural basis of their interactions. nih.gov These studies confirm that the aromatase active site is small, compact, and relatively rigid. nih.gov The ability of the 6-methylene group and other substituents to fit within specific regions of this active site, such as the opening to the access channel, is directly correlated with their inhibitory potency. nih.gov Structure-guided design, leveraging this conformational and structural data, is a powerful approach for developing next-generation aromatase inhibitors with improved specificity and efficacy. nih.gov

Analytical Methodologies for 6 Methylenetestosterone Research

Immunoassay and Biosensor Development for 6-Methylenetestosterone Detection

While specific immunoassays and biosensors for this compound are not widely documented in publicly available research, the principles and technologies used for other androgenic anabolic steroids (AAS) are directly applicable. nih.gov The development of such analytical tools would be a significant advancement for dedicated research on this compound.

Immunoassay Development:

Immunoassays rely on the specific binding between an antibody and an antigen (in this case, this compound or its derivatives) to detect and quantify the target molecule. nih.gov The most common format for detecting small molecules like steroids is the competitive enzyme-linked immunosorbent assay (ELISA). nih.gov

The general steps for developing a competitive ELISA for this compound would involve:

Hapten Synthesis: As this compound is a small molecule, it needs to be conjugated to a larger carrier protein to elicit an immune response and produce antibodies. This modified steroid is known as a hapten.

Antibody Production: The hapten-protein conjugate is used to immunize an animal (e.g., a rabbit or mouse) to generate polyclonal or monoclonal antibodies that specifically recognize this compound.

Assay Development: A microtiter plate is coated with a known amount of this compound-protein conjugate. The sample containing an unknown amount of free this compound is then added along with a limited amount of the specific antibody. The free and coated steroid compete for binding to the antibody. After a washing step, a secondary antibody linked to an enzyme is added, which binds to the primary antibody. Finally, a substrate is added that produces a measurable colorimetric or fluorescent signal. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Multiplexed immunoassays have also been developed for the simultaneous detection of several AAS in a single run, which could be adapted to include this compound. nih.govcsic.es These assays use a "cocktail" of antibodies and a plate coated with different haptenized biomolecules at distinct locations. nih.gov

Biosensor Development:

Biosensors are analytical devices that convert a biological recognition event into a measurable signal. acs.org They offer the potential for rapid, real-time, and portable detection of steroids. For this compound, several biosensor technologies could be explored:

Electrochemical Biosensors: These sensors measure changes in electrical properties (current, potential, impedance) upon the binding of the target molecule.

Immunosensors: These utilize antibodies immobilized on an electrode surface. The binding of this compound to the antibody would alter the electrochemical signal.

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with cavities that are complementary in shape and size to the target molecule. A dual-template molecularly imprinted biosensor has been successfully fabricated for the simultaneous determination of nandrolone (B1676933) decanoate (B1226879) and testosterone (B1683101) decanoate, demonstrating the potential of this technology for other steroids. nih.govresearchgate.net

Optical Biosensors: These devices detect changes in optical properties, such as light absorption or fluorescence, upon analyte binding.

Carbon Nanotube-Based Biosensors: Carbon nanotube field-effect transistors (CNTFETs) have been used for the electronic detection of anabolic steroids like stanozolol (B1681124) and methylboldenone. nih.govacs.org Antibodies specific to the steroid are immobilized on the carbon nanotubes, and the binding event modulates the electronic properties of the transistor. nih.govacs.org

The development of these technologies for this compound would require the synthesis of specific recognition elements (antibodies or MIPs) and optimization of the transducer platform.

Method Validation for Robust this compound Quantification in Research Matrices

Method validation is a critical process to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. scispace.com For quantifying this compound in complex research matrices such as plasma, urine, or cell culture media, a comprehensive validation according to established guidelines is essential. The key validation parameters are outlined below.

Key Validation Parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other, potentially interfering, substances in the matrix. For immunoassays, this involves assessing cross-reactivity with structurally related steroids. oup.com For mass spectrometry-based methods, specificity is ensured by monitoring unique precursor-product ion transitions.

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations (spiked samples) and is expressed as the percentage of recovery. For many steroid immunoassays, recoveries are expected to be within 90-120%. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Intra-assay precision (repeatability): Precision within the same analytical run.

Inter-assay precision (reproducibility): Precision between different analytical runs. For many bioanalytical methods, an RSD of <15-20% is considered acceptable.

Matrix Effect: The influence of components of the sample matrix on the analytical response. This is a particularly important parameter for methods like LC-MS/MS and can be assessed by comparing the response of the analyte in a neat solution to its response in an extract of the matrix.

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

The following tables provide hypothetical yet representative data for the validation of an analytical method for this compound, based on typical performance characteristics observed for other androgenic steroids.

Table 1: Representative Linearity and Sensitivity Data

| Parameter | Typical Value |

| Linearity (r²) | >0.99 |

| Range | 0.1 - 100 ng/mL |

| LOD | 0.05 ng/mL |

| LOQ | 0.1 ng/mL |

This table presents example data and is not based on actual experimental results for this compound.

Table 2: Representative Accuracy and Precision Data

| Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) |

| 0.5 | 95.2 | 8.5 | 12.3 |

| 10 | 101.8 | 5.1 | 7.8 |

| 50 | 98.6 | 4.3 | 6.5 |

This table presents example data and is not based on actual experimental results for this compound.

A thoroughly validated analytical method is indispensable for generating reliable and meaningful data in any research involving this compound.

Computational and Theoretical Studies of 6 Methylenetestosterone

Molecular Docking and Dynamics Simulations of 6-Methylenetestosterone-Receptor Complexes

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug discovery, used to predict and analyze the interaction between a ligand, such as this compound, and its protein receptor, primarily the androgen receptor (AR).

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking simulations would be performed using a three-dimensional structure of the androgen receptor's ligand-binding domain (LBD), typically obtained from a protein database like the Protein Data Bank (PDB). The simulation places the this compound molecule into the binding site of the AR in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov These studies can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For steroidal androgens, interactions with residues such as Arginine-752 and Phenylalanine-764 within the AR LBD are often crucial for binding and activity. google.com

Molecular Dynamics (MD) Simulations extend the static picture provided by docking. researchgate.net An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. Starting with the most favorable docked pose of the this compound-AR complex, an MD simulation can track the movements of both the ligand and the protein in a simulated physiological environment (including water and ions) for nanoseconds or longer. semanticscholar.org This provides critical information on the stability of the binding pose, the flexibility of the complex, and the role of water molecules in mediating interactions. biorxiv.org The root-mean-square deviation (RMSD) of the complex over time is a key metric used to assess the stability of the simulation. nih.gov

| Computational Method | Objective | Key Parameters Investigated | Example Finding for a Steroidal Androgen |

| Molecular Docking | Predict binding pose and affinity of this compound in the Androgen Receptor (AR). | Docking Score (kcal/mol), Binding Energy, Interacting Residues (e.g., Arg752, Gln711, Phe764). | A low docking score suggests strong binding affinity, with hydrogen bonds forming between the C3-keto group and key residues. |

| Molecular Dynamics | Evaluate the stability and dynamics of the this compound-AR complex over time. | Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), Hydrogen Bond Occupancy. | A stable RMSD plot over a 100-nanosecond simulation indicates a persistent and stable binding interaction. |

Quantum Chemical Calculations for this compound Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule from first principles. nih.gov These methods provide a detailed understanding of the electron distribution and orbital energies, which fundamentally govern the molecule's structure, stability, and chemical reactivity.

For this compound, DFT calculations can be used to optimize its three-dimensional geometry and to compute its electronic wavefunction. From this, various properties can be derived:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding, with the receptor.

Atomic Charges: Calculations can determine the partial charge on each atom, offering insights into charge distribution and dipole moments, which influence how the molecule orients itself within the polar environment of a receptor's binding pocket.

These quantum mechanical descriptors provide a foundational understanding of why this compound interacts with the androgen receptor in a specific manner and how it might participate in chemical reactions, including metabolic transformations.

| Quantum Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Influences the strength of orbital interactions with electron-accepting groups in the AR binding site. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Determines susceptibility to nucleophilic attack, relevant for both receptor binding and metabolism. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A larger gap implies higher chemical stability and lower reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Affects solubility and the orientation of the molecule in the electric field of the receptor pocket. |

| Electrostatic Potential | The spatial distribution of charge, indicating electron-rich and electron-poor regions. | Predicts sites for hydrogen bonding (e.g., around the C3-keto and C17-hydroxyl groups) and other electrostatic interactions. |

Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to this compound

Pharmacophore modeling is a powerful technique in ligand-based drug design, which is particularly useful when the 3D structure of the target receptor is unknown or when researchers want to understand the common features of a set of active molecules. gardp.orgnih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. semanticscholar.org

A ligand-based pharmacophore model for androgen receptor agonists could be developed by aligning the structures of several known active androgens, including this compound, Dihydrotestosterone (B1667394), and others. researchgate.net The process identifies common chemical features and their spatial relationships. For steroidal androgens, a typical pharmacophore model would include: nih.gov

Hydrogen Bond Acceptors (HBA): Corresponding to the oxygen atoms at the C3 and C17 positions.

Hydrogen Bond Donors (HBD): Corresponding to the hydroxyl group at the C17 position.

Hydrophobic/Aromatic Features (HY/AR): Representing the steroidal A, B, C, and D rings.

Exclusion Volumes: Defining regions of space that should not be occupied by a ligand to avoid steric clashes with the receptor.

Once validated, this pharmacophore model serves as a 3D query to screen large virtual databases of chemical compounds. Molecules from the database that can map their features onto the pharmacophore model are identified as potential "hits" and prioritized for further investigation, such as molecular docking or experimental testing. ijpsr.com This approach facilitates the discovery of novel compounds with potentially similar or improved androgenic activity. fiveable.me

| Pharmacophoric Feature | Corresponding Chemical Group on this compound | Role in Androgen Receptor Binding |

| Hydrogen Bond Acceptor (HBA) | C3-Keto group | Forms crucial hydrogen bond with residues like Gln711 and Arg752. |

| Hydrogen Bond Donor (HBD) | C17-Hydroxyl group | Acts as a hydrogen bond donor to residues in the binding pocket. |

| Hydrophobic (HY) | Steroid A/B/C/D ring system | Engages in extensive hydrophobic interactions with nonpolar residues, anchoring the ligand. |

| Hydrophobic (HY) | C6-Methylene group | Potentially enhances hydrophobic interactions within a specific sub-pocket of the receptor. |

Predictive Modeling of this compound Metabolism and Biotransformation

Predicting how a compound is metabolized is a critical aspect of drug development and toxicology. Computational models for metabolism prediction aim to identify which parts of a molecule are most likely to be chemically modified by metabolic enzymes, primarily the cytochrome P450 (CYP) family. nih.gov These predictions help in identifying potential metabolites, which may have their own biological activity or toxicity profiles. rsc.org

These predictive tools typically use one of two approaches:

Rule-Based/Knowledge-Based Systems: These systems contain large databases of known biotransformation reactions. They analyze the structure of a query molecule, like this compound, and identify functional groups or structural motifs that are known to be substrates for specific metabolic reactions (e.g., hydroxylation, oxidation, reduction). nih.gov

Reactivity-Based Models: These models use quantum chemical calculations to determine the intrinsic reactivity of different sites on the molecule. For CYP-mediated metabolism, which often involves hydrogen atom abstraction or oxidation, the models calculate the activation energy required for these reactions to occur at each possible site. Sites with lower activation energies are predicted to be more susceptible to metabolism. nih.gov

For this compound, predictive models would likely highlight several potential sites of metabolism. The steroidal scaffold is susceptible to hydroxylation at various positions. The novel 6-methylene group itself represents a unique site that could undergo oxidation or other transformations. By predicting the likely metabolites, these computational tools can guide analytical chemists in their search for these compounds in in vitro or in vivo studies.

| Potential Metabolic Reaction | Predicted Site on this compound | Mediating Enzyme Family (Predicted) | Resulting Metabolite Type |

| Hydroxylation | Various positions on the steroid nucleus (e.g., 2α, 16α) | Cytochrome P450 (CYP) | Hydroxylated derivative |

| Oxidation | C17-Hydroxyl group | Hydroxysteroid Dehydrogenase (HSD) | 17-keto derivative |

| Reduction | A-ring double bond and C3-keto group | 5α-Reductase, 3α/β-HSD | Dihydro and Tetrahydro derivatives |

| Epoxidation/Oxidation | C6-Methylene group double bond | Cytochrome P450 (CYP) | Epoxide or hydroxylated derivative |

Comparative Mechanistic Studies: 6 Methylenetestosterone Vs. Other Steroids

Structural Homologies and Functional Divergence of 6-Methylenetestosterone Compared to Testosterone (B1683101) Analogs

The fundamental structure of this compound is homologous to that of testosterone, retaining the core four-ring steroid nucleus (gonane skeleton) and the essential functional groups for androgenic activity: a hydroxyl group at the 17β-position and a ketone at the C3-position. However, the defining feature of this compound is the exocyclic double bond at the C6 position. This structural alteration introduces significant functional divergence from testosterone and its other analogs.

The electronic properties of the A-ring are also modified. The electron-donating nature of the methylene (B1212753) group can affect the reactivity of the conjugated enone system (the C4-C5 double bond and the C3-ketone), which is crucial for receptor binding and activation. This alteration in electron distribution may lead to differences in the stability of the steroid-receptor complex and the molecule's susceptibility to enzymatic attack.

Comparative Receptor Binding Profiles: this compound vs. Other Anabolic-Androgenic Steroids

Substitutions at the C6 position of the steroid nucleus are known to modulate receptor binding affinity. For instance, the introduction of a 6α-methyl group in some steroid analogs has been shown to influence binding to various steroid receptors. It is plausible that the 6-methylene group in this compound could either enhance or decrease its binding affinity for the androgen receptor compared to testosterone. The altered A-ring conformation and electronic properties induced by the methylene group would be the primary factors governing this interaction. A flattened A-ring might allow for a more optimal fit within the hydrophobic ligand-binding pocket of the AR, potentially increasing binding affinity. Conversely, steric hindrance from the methylene group could also lead to a weaker interaction.

For a comprehensive understanding, a comparative analysis of the relative binding affinities (RBA) of various AAS for the androgen receptor is presented in the table below. It is important to note that this compound is not included in this table due to the absence of publicly available data.

| Compound | Relative Binding Affinity (%) |

|---|---|

| Testosterone | 100 |

| Dihydrotestosterone (B1667394) (DHT) | 200-300 |

| Nandrolone (B1676933) | 150 |

| Trenbolone | 500 |

| Methyltestosterone | 100 |

Differential Enzymatic Interactions: this compound vs. Other Steroid Modulators

The metabolism of steroids is a complex process mediated by a variety of enzymes, primarily from the cytochrome P450 (CYP) superfamily. These enzymes are responsible for the hydroxylation, oxidation, and reduction of the steroid molecule, leading to its inactivation and excretion. The structural modifications in this compound are expected to result in differential interactions with these metabolic enzymes compared to testosterone and other AAS.

The 6-methylene group is a potential site for enzymatic attack. It could undergo epoxidation or hydroxylation, leading to the formation of unique metabolites. Furthermore, the presence of this group could sterically hinder the action of enzymes that typically metabolize the A-ring of testosterone, such as 5α-reductase. Inhibition of 5α-reductase would prevent the conversion of this compound to a more potent dihydro-derivative, a key step in the amplification of androgenic signaling in certain tissues.

The altered conformation of the A-ring may also affect the binding of this compound to the active sites of various CYP enzymes. This could lead to a different metabolic profile, with either a faster or slower rate of clearance from the body compared to other steroids. For example, if the 6-methylene group hinders binding to key metabolic enzymes, this compound might exhibit a longer biological half-life.

Comparative Metabolic Profiles of this compound and Related Compounds

The metabolic fate of a steroid determines its duration of action and the nature of its metabolites, some of which may possess their own biological activity. While a complete metabolic profile for this compound in humans has not been extensively documented in publicly available literature, some predictions can be made based on the metabolism of structurally related compounds.

It is hypothesized that the metabolism of this compound would involve several key pathways:

Modification of the 6-methylene group: As mentioned, this group is a likely target for oxidation, potentially forming 6-hydroxymethyl or 6-keto metabolites.

Reduction of the A-ring: While potentially hindered, some degree of A-ring reduction by 5α- and 5β-reductases might still occur, leading to tetrahydro-metabolites.

Modification of the 17β-hydroxyl group: Oxidation of the 17β-hydroxyl group to a ketone is a common metabolic pathway for many androgens.

Conjugation: The resulting metabolites would likely undergo phase II metabolism, involving conjugation with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion in urine.

A study on a related compound, identified as Δ6-methyltestosterone (which is understood to be a 17α-methylated testosterone with a double bond at C6), revealed several urinary metabolites. The main metabolites identified were 17α-hydroxy-17β-methylandrosta-4,6-dien-3-one (Δ6-epimethyltestosterone), 17α-methyl-5β-androstane-3α,17β-diol, and 17β-methyl-5β-androstane-3α,17α-diol. nih.gov Although this is a different molecule, the study provides insights into how a C6 double bond can influence metabolism, suggesting that A-ring reduction and epimerization at C17 are plausible metabolic pathways.

The table below presents a hypothetical comparison of the primary metabolic pathways for Testosterone and this compound, based on known steroid metabolism and the predicted influence of the 6-methylene group.

| Metabolic Pathway | Testosterone | This compound (Predicted) |

|---|---|---|

| 5α-Reduction | Major pathway, forms DHT | Potentially inhibited |

| Aromatization | Converted to estradiol | Likely inhibited |

| Oxidation at C17 | Forms androstenedione (B190577) | Likely to occur |

| Hydroxylation | Occurs at various positions | Likely at C6-methylene and other positions |

| Conjugation | Glucuronidation and sulfation | Glucuronidation and sulfation of metabolites |

Research Applications and Contexts of 6 Methylenetestosterone

Role of 6-Methylenetestosterone in Endocrine Research Models

This compound serves as a valuable tool in endocrine research, primarily within in vivo models designed to investigate the structure-activity relationships of synthetic androgens and their interactions with endogenous hormonal systems. Although detailed public-domain research specifically employing this compound in extensive endocrine models is limited, its structural analogue, 6-alpha-methylprogesterone, has been utilized in studies to explore the in vivo distribution and binding of synthetic steroids. johnshopkins.edu These types of studies help researchers understand how modifications to the steroid nucleus, such as the introduction of a 6-methylene group, affect the pharmacokinetic and pharmacodynamic properties of the molecule.

In such research models, scientists can assess how this compound influences various endocrine endpoints. This can include its effects on organ weights (e.g., prostate, seminal vesicles), circulating hormone levels (e.g., testosterone (B1683101), luteinizing hormone), and gene expression in hormone-responsive tissues. By comparing the effects of this compound to those of testosterone and other synthetic androgens, researchers can delineate the functional consequences of its unique chemical structure. These models are crucial for understanding the potential androgenic and anti-androgenic activities of novel steroid compounds. For instance, related research on 6-alpha-methylprogesterone demonstrated differential uptake in various tissues compared to testosterone, highlighting the impact of the 6-methyl group on in vivo behavior. johnshopkins.edu

In Vitro and Ex Vivo Research Models Utilizing this compound for Mechanistic Studies

In vitro and ex vivo research models provide a controlled environment to dissect the molecular mechanisms of action of compounds like this compound, free from the complexities of a whole-organism system. While specific studies detailing the use of this compound in these models are not extensively documented in publicly available literature, the methodologies are well-established in steroid research.

In vitro assays are fundamental for characterizing the interaction of this compound with steroid receptors. nih.gov These studies typically involve cell lines that have been engineered to express specific hormone receptors, such as the androgen receptor. By exposing these cells to this compound, researchers can quantify its binding affinity and its ability to activate or inhibit receptor-mediated gene transcription. nih.gov Such assays are critical for determining the precise molecular targets of the compound and its potency relative to other steroids.

Ex vivo models, which utilize tissues or organs cultured outside the body, offer a bridge between in vitro and in vivo research. For example, tissue slices from hormone-responsive organs like the prostate could be cultured in the presence of this compound to study its local metabolic transformation and its effects on cellular signaling pathways within a more complex, multi-cellular environment. These models allow for the investigation of tissue-specific effects and metabolic profiles that cannot be replicated in simple cell cultures.

Application of this compound in Enzyme Inhibition/Activation Studies

This compound has been a subject of interest in studies focused on the inhibition of key enzymes involved in steroid metabolism. Its chemical structure makes it a candidate for interacting with enzymes that process androgens.

One of the primary areas of research is its role as an inhibitor of 5α-reductase. This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov The inhibition of 5α-reductase is a therapeutic strategy for conditions such as benign prostatic hyperplasia and androgenic alopecia. Research has shown that the introduction of a 1,2-double bond in the A-ring of steroids, a feature present in some synthetic steroids, can inhibit the activity of 5α-reductase. nih.gov The structural characteristics of this compound make it a compound of interest for investigating the inhibition of this enzyme.

Furthermore, this compound is also investigated in the context of aromatase inhibition. Aromatase is the enzyme that converts androgens into estrogens. Aromatase inhibitors are used in the treatment of estrogen-receptor-positive breast cancer. The interaction of synthetic steroids with aromatase is a critical area of study to understand their potential to modulate estrogen levels in the body.

The following table summarizes the enzymatic interactions of this compound:

| Enzyme | Action of this compound | Research Context |

| 5α-reductase | Inhibitory | Investigation of androgen metabolism and development of 5α-reductase inhibitors. nih.gov |

| Aromatase | Inhibitory | Understanding the impact on estrogen biosynthesis and potential therapeutic applications. |

Utility of this compound as a Probe for Steroid Biosynthesis Pathways

Synthetic steroids like this compound can be utilized as chemical probes to explore and understand the intricate pathways of steroid biosynthesis and metabolism. nih.gov By introducing a structurally unique compound into a biological system, researchers can trace its metabolic fate and observe how it perturbs the endogenous steroid network. This approach provides valuable insights into the function and specificity of steroidogenic enzymes. nih.govnih.govnih.gov

When administered to a research model, the metabolic products of this compound can be identified and characterized. This process helps to elucidate the enzymatic pathways that are capable of modifying this synthetic steroid. For example, identifying hydroxylated or reduced metabolites of this compound can indicate the involvement of specific cytochrome P450 enzymes or hydroxysteroid dehydrogenases. nih.gov

Forensic and Anti-Doping Research on this compound Detection Methodologies

This compound has been identified in dietary supplements, leading to its inclusion in forensic and anti-doping research. nih.govresearchgate.net The primary focus of this research is the development of robust and sensitive analytical methods for its detection in biological samples, particularly urine.

A significant area of investigation has been the characterization of the urinary metabolites of this compound. nih.gov After administration, the parent compound undergoes extensive metabolism, and the resulting metabolites are often the primary targets for detection in doping control. Gas chromatography-mass spectrometry (GC-MS/MS) is a key analytical technique used for this purpose. nih.govdntb.gov.ua

Research has successfully identified several major urinary metabolites of this compound. nih.gov These findings are crucial for developing effective screening and confirmation procedures in anti-doping laboratories. The identification of long-term metabolites is particularly valuable as it extends the window of detection following the use of the substance. nih.gov

The following table details the key urinary metabolites of this compound identified in research studies:

| Metabolite | Common Abbreviation | Significance in Detection |

| 17α-hydroxy-17β-methylandrosta-4,6-dien-3-one | Δ6-epimethyl-testosterone | A major metabolite used for long-term detection. nih.gov |

| 17α-methyl-5β-androstane-3α,17β-diol | 3α,5β-THMT | Another key long-term metabolite. nih.gov |

| 17β-methyl-5β-androstane-3α,17α-diol | A urinary metabolite also monitored for detection. nih.gov |

This research underscores the importance of continuous analytical development to keep pace with the emergence of new synthetic steroids in the market. nih.govresearchgate.net

Future Research Trajectories for 6 Methylenetestosterone

Unexplored Mechanistic Aspects of 6-Methylenetestosterone Interactions

While this compound is structurally related to testosterone (B1683101), its unique 6-methylene group may confer distinct interaction profiles with cellular machinery. The classical understanding of androgen action involves binding to the androgen receptor (AR) and subsequent regulation of gene transcription. However, research into other steroids has revealed a more complex picture involving rapid, non-genomic signaling pathways. nih.govnih.gov Future research should therefore probe beyond the classical genomic actions of this compound.

Key areas for investigation include:

Non-Genomic Signaling: Steroid hormones can induce rapid cellular responses that are too fast to be explained by gene transcription and protein synthesis. nih.gov These non-genomic effects are often mediated by receptors located on the cell membrane or within the cytoplasm, leading to the activation of various signaling cascades like mitogen-activated protein kinases (MAPK) and phosphatidylinositol 3-OH kinase (PI3K). nih.govnih.govresearchgate.net It remains unknown whether this compound can initiate such rapid signaling. Future studies could investigate its ability to activate these pathways in various cell types.

Receptor Cross-Talk and Off-Target Effects: The specificity of this compound for the androgen receptor compared to other steroid receptors (e.g., glucocorticoid, progesterone (B1679170), and estrogen receptors) needs to be thoroughly characterized. Steroids can sometimes bypass their primary receptor and interact with others, leading to a wider range of biological effects. scilit.com Furthermore, investigations could explore interactions with non-traditional receptors, such as growth hormone secretagogue receptors (GHSR) or other G-protein-coupled receptors, which have been implicated in the actions of other hormonal compounds. researchgate.netnih.gov

Modulation of Co-regulator Proteins: The transcriptional activity of the androgen receptor is modulated by a host of co-activator and co-repressor proteins. The phosphorylation of these coactivators can be influenced by signaling cascades like MAPK, enhancing transcriptional activity. nih.gov The unique structure of this compound might alter its interaction with the AR, leading to the recruitment of a different profile of co-regulator proteins compared to testosterone. This could result in a unique pattern of gene expression and downstream physiological effects.

| Research Question | Potential Approach | Rationale |

| Does this compound elicit rapid, non-genomic effects? | Expose cells to this compound and measure activation of signaling proteins (e.g., MAPK, Akt) at short time points (seconds to minutes). | To determine if it acts via membrane-bound receptors and rapid signaling cascades, independent of gene transcription. nih.govnih.gov |

| What is the binding affinity of this compound to other steroid receptors? | Competitive binding assays using radiolabeled ligands for glucocorticoid, progesterone, and estrogen receptors. | To assess the potential for off-target effects and a broader physiological impact than currently understood. |

| How does this compound influence the recruitment of AR co-regulators? | Co-immunoprecipitation (Co-IP) and mass spectrometry to identify proteins that interact with the AR in the presence of this compound. | To understand if its unique structure alters the AR's protein interaction network, leading to differential gene regulation. nih.gov |

Novel Synthetic Approaches and Derivatizations of this compound

Advances in synthetic organic chemistry offer exciting possibilities for creating novel analogs of this compound and for making its synthesis more efficient. rsc.orgnih.gov These new approaches could lead to the development of derivatives with altered pharmacokinetic properties or novel biological activities.

Future research in this area could focus on:

Chemoenzymatic Synthesis: Combining the flexibility of chemical synthesis with the high regio- and stereo-selectivity of biocatalysis presents a powerful strategy for producing complex steroids. brynmawr.edu Enzymes such as hydroxylases, reductases, or dehydrogenases could be used to introduce specific modifications to the this compound scaffold in a highly controlled manner, which would be challenging to achieve through traditional chemical methods alone. brynmawr.edu

Late-Stage Functionalization: Historically, modifying the steroid skeleton required lengthy synthetic sequences. Modern methods, such as late-stage C-H oxidation, allow for the direct introduction of functional groups (like hydroxyl groups) onto the complex steroid core. nih.gov Applying these techniques to this compound could rapidly generate a library of derivatives with modifications at various positions, facilitating structure-activity relationship (SAR) studies.

Derivatization to Probe Function: The synthesis of new derivatives is crucial for understanding how the structure of this compound relates to its function. Modifications could be targeted at different parts of the molecule, for example, altering the 17α-alkyl group or introducing substituents on the A- or D-rings. These new compounds could then be tested for their binding affinity, signaling activity, and metabolic stability.

| Synthetic Strategy | Potential Application to this compound | Desired Outcome |

| Chemoenzymatic Synthesis | Use of specific hydroxylase enzymes to introduce hydroxyl groups at positions that are difficult to access chemically. | Creation of novel, highly specific derivatives for biological testing. brynmawr.edu |

| Late-Stage C-H Oxidation | Introduction of a hydroxyl group at the C11 or C12 position of the steroid backbone. | Rapid generation of a diverse set of analogs to explore structure-activity relationships. nih.gov |

| Catalytic Cross-Coupling | Employing modern palladium-catalyzed reactions to introduce novel carbon-based substituents at various positions. | Development of derivatives with potentially altered pharmacokinetic profiles or novel receptor interactions. nih.gov |

Advances in Analytical Methodologies for this compound and its Metabolites

The detection and quantification of this compound and its metabolic products are crucial for both research and regulatory purposes. While standard methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are established, there is always a need for more sensitive and comprehensive analytical techniques. mdpi.comresearchgate.net

Future directions for analytical methodology development include:

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS provide superior mass accuracy and resolution compared to standard mass spectrometers. nih.gov Applying HRMS to the analysis of this compound would facilitate the identification of previously unknown metabolites in biological samples, helping to build a more complete picture of its metabolic fate.

Identification of Long-Term Metabolites (LTMs): A significant challenge in detecting the use of exogenous steroids is their relatively short detection window in biological fluids. Research aimed at identifying unique metabolites of this compound that persist for extended periods could significantly prolong the window of detection. nih.gov This involves in-depth metabolic studies and the use of sophisticated analytical platforms to characterize the chemical structures of these LTMs.

Isotope Ratio Mass Spectrometry (IRMS): For steroids that are structurally similar to endogenous compounds, IRMS is a powerful tool to distinguish between a natural and synthetic origin by measuring the ratio of carbon isotopes (¹³C/¹²C). nih.gov While this compound is a synthetic steroid, developing IRMS methods could be valuable for metabolism studies using isotopically labeled versions of the compound.

| Analytical Technique | Application to this compound | Benefit |

| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | Untargeted screening of urine or blood samples to identify all potential metabolites after administration. | Comprehensive metabolite profiling and identification of novel biotransformation products. nih.govresearchgate.net |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Development of highly sensitive and specific targeted assays for quantifying known metabolites. | Improved detection limits and reliability for routine analysis. dntb.gov.uarsc.org |

| Hydrogen Isotope Ratio Mass Spectrometry (H-IRMS) | Use of deuterated this compound in administration studies to trace the fate of the molecule and identify its metabolites. | Unambiguous identification of all metabolic products originating from the administered compound. nih.gov |

Integration of Omics Data with this compound Research

To fully comprehend the biological impact of this compound, an integrated systems biology approach is necessary. "Omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) generate vast amounts of data that can provide an unbiased, holistic view of the molecular changes induced by a substance. nih.govresearchgate.net

Future research should focus on integrating these datasets:

Transcriptomics: Analyzing changes in gene expression (the "transcriptome") in response to this compound can reveal the specific cellular pathways and gene networks it regulates. This goes beyond looking at a few known androgen-responsive genes and provides a global picture of its genomic effects.

Proteomics: This involves the large-scale study of proteins. Proteomic analysis can identify changes in the abundance of specific proteins in cells or tissues after exposure to this compound. This provides a direct link between the compound's signaling effects and functional changes in the cell, such as alterations in enzyme activity or structural proteins. mdpi.com

By integrating data from these different "omics" levels, researchers can construct a comprehensive model of the physiological effects of this compound, from its initial interaction with receptors to the resulting changes in gene expression, protein function, and metabolic pathways. researchgate.nettum.de

| Omics Approach | Research Goal | Expected Outcome |

| Transcriptomics (e.g., RNA-Seq) | To identify all genes whose expression is altered by this compound in target tissues. | A comprehensive map of the gene regulatory networks controlled by this compound. |

| Proteomics (e.g., MS-based proteomics) | To quantify changes in the proteome of cells or tissues upon treatment with this compound. | Identification of proteins and pathways that are functionally altered, providing insight into its physiological effects. mdpi.com |

| Metabolomics (e.g., LC-MS, GC-MS) | To profile the changes in the endogenous metabolome, including the steroid profile ("steroidomics"), after administration. | Discovery of novel biomarkers of exposure and a deeper understanding of its impact on metabolic homeostasis. nih.govnih.gov |

Conclusion

Summary of Key Research Insights on 6-Methylenetestosterone

Research into this compound has illuminated several key aspects of this synthetic androgen. The introduction of a methylene (B1212753) group at the 6-position of the testosterone (B1683101) molecule significantly influences its chemical reactivity and biological activity. While direct and extensive studies on its anabolic and androgenic potency are not widely published, the structural modification is known to affect its interaction with androgen receptors and metabolic enzymes.

Investigations into the synthesis of 6-methylene steroids have provided viable pathways for its creation, typically involving the reaction of a 3-enol ether of a corresponding steroid with formaldehyde (B43269) in the presence of an amine. This method allows for the specific introduction of the methylene group at the C-6 position.

The metabolism of this compound is anticipated to follow pathways similar to other androgens, with modifications due to the C-6 methylene group. This includes potential hydroxylation and reduction reactions. The presence of the double bond at the 6-position is expected to influence the metabolic profile, potentially leading to the formation of unique metabolites.

Broader Implications of this compound Research in Steroid Science